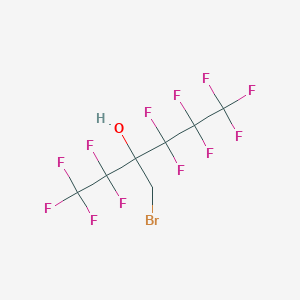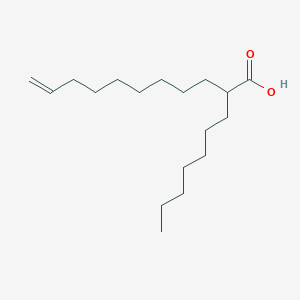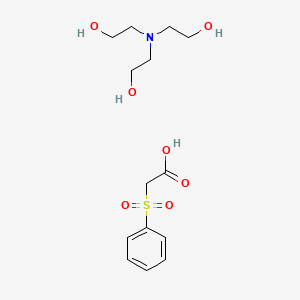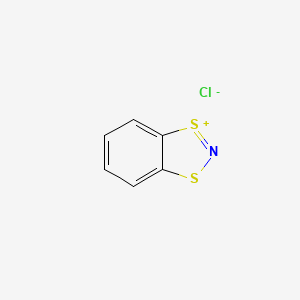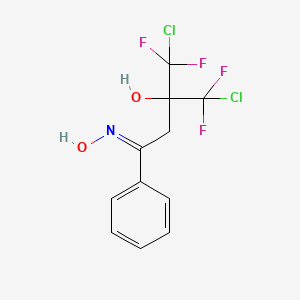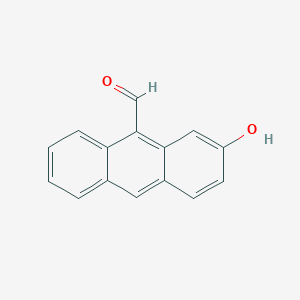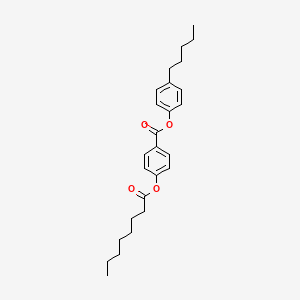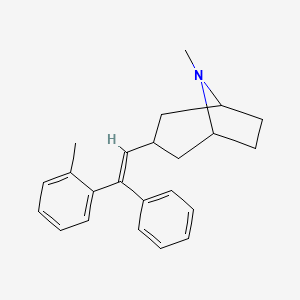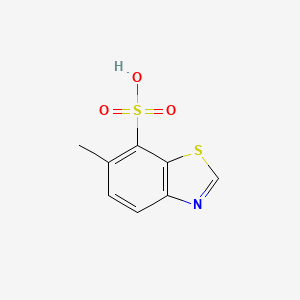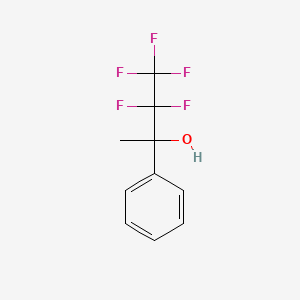
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H9F5O It is characterized by the presence of five fluorine atoms attached to a butanol backbone, along with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol typically involves the introduction of fluorine atoms into the butanol structure. One common method is the reaction of 2-phenylbutan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanone derivatives, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-butanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Phenylbutan-2-ol: Similar structure but without the fluorine atoms, leading to variations in its applications and behavior.
Uniqueness
The presence of five fluorine atoms in 3,3,4,4,4-Pentafluoro-2-phenylbutan-2-ol makes it unique compared to its non-fluorinated counterparts
Propriétés
Numéro CAS |
101417-69-0 |
|---|---|
Formule moléculaire |
C10H9F5O |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H9F5O/c1-8(16,7-5-3-2-4-6-7)9(11,12)10(13,14)15/h2-6,16H,1H3 |
Clé InChI |
DGNSCPCUDMFPMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
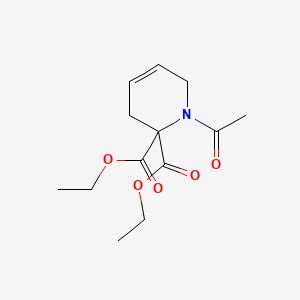
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
